6-Bromoisoquinolin-4-ol
Overview
Description
6-Bromoisoquinolin-4-ol is a brominated derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 6th position and a hydroxyl group at the 4th position of the isoquinoline ring system. It has a molecular weight of 224.06 g/mol and is commonly used in scientific research and various industrial applications.
Synthetic Routes and Reaction Conditions:
Bromination of Isoquinolin-4-ol: The compound can be synthesized by the bromination of isoquinolin-4-ol using bromine in the presence of a suitable catalyst such as ferric chloride (FeCl3). The reaction is typically carried out in a solvent like dichloromethane (DCM) at room temperature.
Sandmeyer Reaction: Another method involves the Sandmeyer reaction, where isoquinolin-4-ol is first diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt, which is then treated with copper(I) bromide (CuBr) to introduce the bromine atom.
Industrial Production Methods: Industrial production of this compound involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as 6-bromoisoquinoline-4-one.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivative, 6-bromoisoquinolin-4-amine.
Substitution: The bromine atom in this compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and reaction conditions like elevated temperatures and polar aprotic solvents are employed.
Major Products Formed:
Oxidation: 6-Bromoisoquinoline-4-one
Reduction: 6-Bromoisoquinolin-4-amine
Substitution: Various alkylated or arylated derivatives
Scientific Research Applications
6-Bromoisoquinolin-4-ol is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of more complex organic compounds and is utilized in the development of pharmaceuticals, agrochemicals, and materials science. Its applications include:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems and as a tool in molecular biology research.
Medicine: Investigated for its potential therapeutic properties in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
6-Bromoisoquinolin-4-ol is structurally similar to other brominated isoquinolines, such as 6-bromoisoquinolin-1-ol and 6-bromoquinolin-4-ol. its unique position of the hydroxyl group at the 4th position distinguishes it from these compounds. The presence of the hydroxyl group enhances its reactivity and makes it more suitable for certain chemical transformations.
Comparison with Similar Compounds
6-Bromoisoquinolin-1-ol
6-Bromoquinolin-4-ol
6-Bromopyridin-4-ol
Properties
IUPAC Name |
6-bromoisoquinolin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-2-1-6-4-11-5-9(12)8(6)3-7/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGSBBRPEPMUTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C=C1Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721117 | |
Record name | 6-Bromoisoquinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50721117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015070-56-0 | |
Record name | 6-Bromoisoquinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50721117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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